molecular formula C10H15N3O2 B6618549 tert-butyl N-(1,3-dicyanopropyl)carbamate CAS No. 1824344-69-5

tert-butyl N-(1,3-dicyanopropyl)carbamate

Cat. No. B6618549
CAS RN: 1824344-69-5
M. Wt: 209.24 g/mol
InChI Key: VSOCDKWZERYNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(1,3-dicyanopropyl)carbamate, also known as TBC, is a chemical compound used for a variety of laboratory experiments. It is a member of the tert-butyl carbamate family, which is a group of compounds used as catalysts in organic synthesis. TBC has a wide range of applications in scientific research, including in drug discovery and development, molecular biology, and chemical engineering.

Scientific Research Applications

Tert-butyl N-(1,3-dicyanopropyl)carbamate has a wide range of applications in scientific research. It is used in drug discovery and development as a catalyst for the synthesis of various organic compounds. Additionally, it is used in molecular biology for DNA and peptide synthesis, as well as for the synthesis of various polymers. It is also used in chemical engineering for the synthesis of polymers, as well as for the synthesis of various organic compounds.

Mechanism of Action

Tert-butyl N-(1,3-dicyanopropyl)carbamate acts as a catalyst in organic synthesis, allowing for the efficient and rapid synthesis of various organic compounds. It is believed to act by increasing the reaction rate of the desired reaction, thus allowing for the synthesis of the desired compound in a shorter amount of time.
Biochemical and Physiological Effects
This compound has been shown to have no adverse effects on biochemical or physiological processes. It has been used in numerous studies without any reported adverse effects.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-(1,3-dicyanopropyl)carbamate in laboratory experiments is its low cost and ease of use. It is also relatively safe to use, as it has no known adverse effects on biochemical or physiological processes. However, there are some limitations to its use, such as the fact that it is not as efficient as other catalysts in some reactions. Additionally, it is not as widely used as other catalysts, so it may not be available in all laboratories.

Future Directions

There are several potential future directions for tert-butyl N-(1,3-dicyanopropyl)carbamate. One potential application is in the synthesis of polymers, as it has been shown to be effective in the synthesis of various polymers. Additionally, it could be used in the synthesis of various organic compounds for drug discovery and development. Finally, it could be used in the synthesis of various peptides and DNA sequences for molecular biology experiments.

Synthesis Methods

Tert-butyl N-(1,3-dicyanopropyl)carbamate is synthesized by reacting tert-butyl alcohol with 1,3-dicyanopropyl bromide in the presence of an acid catalyst. This reaction yields a tert-butyl carbamate ester, which is then further reacted with a base to form the final product. The reaction is relatively simple and can be easily carried out in a laboratory setting.

properties

IUPAC Name

tert-butyl N-(1,3-dicyanopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8(7-12)5-4-6-11/h8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOCDKWZERYNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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